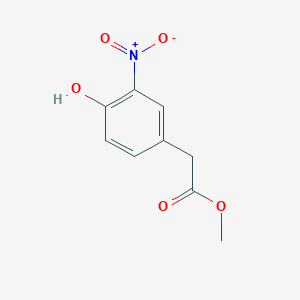

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCRIUSIYZYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363025 | |

| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-93-6 | |

| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key organic intermediate. This document details the expected data from core spectroscopic techniques, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~7.9 | Doublet | ~2.0 | Ar-H (ortho to NO₂ and OH) |

| 2 | ~7.2 | Doublet | ~8.5 | Ar-H (ortho to CH₂COOCH₃) |

| 3 | ~7.0 | Doublet of doublets | ~8.5, ~2.0 | Ar-H (meta to NO₂ and OH) |

| 4 | ~3.7 | Singlet | N/A | OCH₃ |

| 5 | ~3.6 | Singlet | N/A | CH₂ |

| 6 | Variable | Broad Singlet | N/A | OH |

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~171 |

| Aromatic C-OH | ~155 |

| Aromatic C-NO₂ | ~140 |

| Aromatic C-CH₂ | ~135 |

| Aromatic CH (ortho to CH₂COOCH₃) | ~130 |

| Aromatic CH (ortho to NO₂ and OH) | ~125 |

| Aromatic CH (meta to NO₂ and OH) | ~115 |

| OCH₃ | ~52 |

| CH₂ | ~40 |

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions. PubChem also indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Table 3: FT-IR Spectroscopic Data (Inferred from 4-hydroxy-3-nitrophenylacetic acid)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3400 - 3200 | Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| N-O stretch (asymmetric) | 1550 - 1500 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| N-O stretch (symmetric) | 1360 - 1320 | Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid, for which FT-IR data is available.[2] The ester C=O stretch is predicted based on typical values for this functional group.

Table 4: Mass Spectrometry Data (Based on GC-MS of the target compound and MS of 4-hydroxy-3-nitrophenylacetic acid)

| m/z | Possible Fragment Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₂]⁺ or [M - NH₂]⁺ (from rearrangement) |

| 180 | [M - OCH₃]⁺ |

| 152 | [M - COOCH₃]⁺ |

| 106 | [C₆H₄(OH)(NO₂)]⁺ |

| 77 | [C₆H₅]⁺ |

Note: PubChem indicates the availability of a GC-MS spectrum for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.[1] The fragmentation pattern is further informed by the mass spectrum of the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base peak at m/z 152 and a molecular ion peak at m/z 197.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate are provided below. These protocols represent standard procedures in organic chemistry and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the splitting patterns (multiplicity) and coupling constants (J values).

-

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Follow the same initial setup steps as for ¹H NMR (locking and shimming).

-

Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).

-

Set acquisition parameters, which will generally require a larger number of scans and may involve a wider spectral width compared to ¹H NMR.

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference.

-

Identify the chemical shifts of the different carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Place the sample (pellet or film) in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample holder (or a blank KBr pellet).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent to an appropriate concentration (typically in the ppm range).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for direct infusion).

-

Set the mass analyzer parameters, including the mass range to be scanned.

-

-

Data Acquisition:

-

If using GC-MS, inject the sample into the GC, where it will be separated before entering the mass spectrometer.

-

If using direct infusion, introduce the sample solution directly into the ionization source.

-

The mass spectrometer will ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further studies in drug development and other chemical applications.

References

Spectroscopic and Structural Elucidation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Detailed experimental protocols for data acquisition are outlined, and a structural diagram is presented to aid in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and predicted ¹³C NMR data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Table 1: ¹H NMR Data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.53 | Singlet | - | 1H | Ar-OH |

| 7.52 | Doublet of doublets | 8.8, 2.2 | 1H | Ar-H |

| 7.13 | Doublet | 8.5 | 1H | Ar-H |

| 3.72 | Singlet | - | 3H | -OCH₃ |

| 3.63 | Singlet | - | 2H | -CH₂- |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O |

| ~155 | Ar-C-OH |

| ~140 | Ar-C-NO₂ |

| ~135 | Ar-C-CH₂ |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~52 | -OCH₃ |

| ~40 | -CH₂- |

Note: The ¹³C NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 220 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Structural Visualization

The following diagram illustrates the chemical structure of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate with atom numbering corresponding to the NMR assignments.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction to the Infrared Spectroscopy of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of its constituent bonds. The molecule's structure, comprising a substituted benzene ring with hydroxyl, nitro, and methyl ester functionalities, gives rise to a complex and informative spectrum. Understanding the characteristic absorption bands is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3500–3200 | Strong, Broad | O-H stretching (phenolic, intermolecular hydrogen bonding) |

| 3100–3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Medium | C-H stretching (aliphatic, from CH₂ and OCH₃) |

| ~1735 | Strong | C=O stretching (ester carbonyl) |

| 1600–1585 | Medium-Strong | C=C stretching (in-ring, aromatic)[1][2] |

| ~1525 | Strong | Asymmetric NO₂ stretching |

| 1500–1400 | Medium-Strong | C=C stretching (in-ring, aromatic)[1][2] |

| ~1435 | Medium | C-H bending (aliphatic) |

| ~1345 | Strong | Symmetric NO₂ stretching |

| 1320-1210 | Strong | C-O stretching (ester)[1] |

| ~1200 | Strong | C-O stretching (phenol) |

| 900–675 | Medium-Strong | C-H out-of-plane bending ("oop")[1][2] |

Experimental Protocol for IR Spectral Acquisition

This section details a standard procedure for obtaining a high-quality IR spectrum of a solid sample like Methyl 2-(4-hydroxy-3-nitrophenyl)acetate using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or germanium)

Sample Preparation and Analysis:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.

-

Record a background spectrum of the empty ATR setup. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the solid Methyl 2-(4-hydroxy-3-nitrophenyl)acetate sample directly onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

-

-

Spectral Data Collection:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Interpretation:

-

The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the significant absorption peaks and compare them with the expected frequencies to confirm the presence of the desired functional groups and the overall structure of the compound.

-

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical compound.

Caption: Logical workflow for IR spectroscopic analysis.

Conclusion

The infrared spectrum of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is rich with information, providing clear indicators of its key functional groups. The broad O-H stretch, the strong ester carbonyl absorption, and the characteristic nitro group vibrations are all readily identifiable. By following a systematic experimental protocol and a logical analytical workflow, researchers can confidently use IR spectroscopy for the rapid and reliable characterization of this important chemical compound. This guide serves as a foundational reference for such analyses in a research and development setting.

References

Mass Spectrometry Analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (M-HNA). M-HNA, with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol , is a key intermediate in various synthetic and research applications[1][2][3]. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in complex matrices. This document outlines potential ionization techniques, proposes a detailed fragmentation pattern based on the analysis of structurally related compounds, and provides a general experimental protocol for its analysis. The information is intended to guide researchers in developing and validating analytical methods for this compound.

Introduction

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (M-HNA) is a nitroaromatic compound with applications in organic synthesis and as a hapten in immunological studies[1]. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Common ionization methods for similar molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)[4][5][6]. The choice of method depends on the sample matrix and the desired analytical outcome. This guide will focus on a theoretical fragmentation pattern under EI conditions, which is a common technique for the analysis of relatively volatile and thermally stable compounds like methyl esters[5][7][8].

Physicochemical Properties and Expected Mass Spectral Data

A summary of the key physicochemical properties and expected high-resolution mass spectrometry data for M-HNA is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Exact Mass | 211.0481 g/mol | [1] |

| Expected [M-H]⁻ (Negative ESI) | 210.0408 m/z | N/A |

| Expected [M+H]⁺ (Positive ESI) | 212.0553 m/z | N/A |

| Expected Molecular Ion (EI) | 211 m/z | N/A |

Proposed Fragmentation Pattern

The fragmentation of M-HNA in mass spectrometry is expected to be influenced by the presence of the nitro group, the phenolic hydroxyl group, and the methyl ester functionality. Based on the fragmentation patterns of similar nitroaromatic compounds and methyl esters, a plausible fragmentation pathway is proposed[4][7][9][10]. The primary fragmentation events are likely to involve the loss of the methoxy group from the ester, cleavage of the acetic acid side chain, and losses related to the nitro group.

A summary of the proposed major fragment ions, their mass-to-charge ratios (m/z), and their potential structures is provided in Table 2.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 211 | [M]⁺ | [C₉H₉NO₅]⁺ | Molecular Ion |

| 180 | [M - OCH₃]⁺ | [C₈H₆NO₄]⁺ | Loss of the methoxy group from the ester. |

| 152 | [M - COOCH₃]⁺ | [C₇H₆NO₃]⁺ | Cleavage of the entire methyl acetate side chain. This is a common fragmentation for phenylacetic acid esters. |

| 165 | [M - NO₂]⁺ | [C₉H₉O₃]⁺ | Loss of the nitro group. |

| 136 | [C₇H₆NO₂]⁺ | [C₇H₆NO₂]⁺ | Further fragmentation of the m/z 152 ion. |

| 106 | [C₇H₆O]⁺ | [C₇H₆O]⁺ | A potential fragment arising from rearrangements and further losses. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |

The proposed fragmentation pathway is visualized in the following diagram:

Experimental Protocol: GC-MS Analysis

The following provides a general protocol for the analysis of M-HNA using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of M-HNA (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

-

Sample Extraction (for complex matrices):

-

For biological fluids, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary.

-

For solid samples, an initial solvent extraction followed by cleanup steps may be required.

-

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50 - 300 m/z.

4.3. Data Analysis

-

Identification: The retention time of the peak corresponding to M-HNA in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared to the reference spectrum of the M-HNA standard.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 211 or a major fragment ion) against the concentration of the standard solutions. The concentration of M-HNA in the sample can then be determined from this curve.

Experimental Workflow

The general workflow for the mass spectrometry analysis of M-HNA is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The proposed fragmentation pattern and the general experimental protocol serve as a starting point for method development and routine analysis. Researchers are encouraged to optimize the described methods based on their specific instrumentation and analytical requirements. The detailed characterization of M-HNA by mass spectrometry is essential for its reliable identification and quantification in various scientific and industrial applications.

References

- 1. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate|CAS 61873-93-6 [benchchem.com]

- 2. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2-(4-HYDROXY-3-NITROPHENYL)ACETAT [chemicalbook.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Chemical and physical properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitroaromatic compound with significant applications in chemical synthesis and biomedical research. It serves as a key intermediate in the preparation of various heterocyclic compounds, some of which have demonstrated potential as antifungal agents. Furthermore, the (4-hydroxy-3-nitrophenyl)acetyl (NP) group, for which this compound is a stable precursor, is a widely utilized hapten in immunological studies to investigate antibody affinity maturation and T-cell response mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in immunology and potential as an antifungal precursor.

Chemical and Physical Properties

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a yellow solid at room temperature.[1] Its core structure consists of a phenylacetic acid methyl ester functionalized with a hydroxyl and a nitro group on the benzene ring.

Identifiers and Descriptors

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | [2][3] |

| CAS Number | 61873-93-6 | [2][3] |

| Molecular Formula | C₉H₉NO₅ | [2][3] |

| SMILES | COC(=O)CC1=CC=C(O)C(--INVALID-LINK--[O-])=C1 | [2] |

| InChIKey | SPCRIUSIYZYZKN-UHFFFAOYSA-N | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 211.17 g/mol | [2][3] |

| Melting Point | 65-67 °C | [4] |

| Boiling Point (Predicted) | 327.6 ± 27.0 °C | [4] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.81 ± 0.14 | [4] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like methanol, ethyl acetate, and toluene based on its synthesis protocol. | [1] |

Experimental Protocols

Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

This protocol is adapted from a patented synthesis method.[1]

Reaction Scheme:

Caption: Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Materials:

-

4-Hydroxy-3-nitrophenylacetic acid

-

(Trimethylsilyl)diazomethane (2.0 M solution in hexane)

-

Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-hydroxy-3-nitrophenylacetic acid (e.g., 2.0 g, 10.1 mmol) in a 1:10 mixture of methanol and toluene (55 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (5.0 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 50 minutes.

-

Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Dilute the resulting residue with ethyl acetate.

-

Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a yellow solid. The product can be used in subsequent reactions without further purification.

Purification by Recrystallization (General Procedure)

Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR (CDCl₃, Predicted):

-

δ 10.53 (s, 1H, -OH)

-

δ 7.52 (dd, J=8.8, 2.2Hz, 1H, Ar-H)

-

δ 7.13 (d, J=8.5Hz, 1H, Ar-H)

-

δ 3.72 (s, 3H, -OCH₃)

-

δ 3.63 (s, 2H, -CH₂-)[1]

-

-

¹³C NMR: Spectral data is available on databases such as PubChem.[5]

2.3.2. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

-

Sample Preparation: For EI-MS, a dilute solution in a volatile organic solvent (e.g., methanol or dichloromethane) is typically introduced via a direct insertion probe or GC inlet. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Molecular Ion Peak: [M]⁺ at m/z 211.17 for EI-MS or [M+H]⁺ at m/z 212.18 for ESI-MS in positive ion mode.

2.3.3. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Expected Characteristic Absorptions:

-

Broad O-H stretch (phenol)

-

C=O stretch (ester)

-

Asymmetric and symmetric NO₂ stretches

-

C-O stretch (ester)

-

Aromatic C-H and C=C stretches

-

Biological Significance and Applications

Hapten in Immunological Research

The (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a well-established hapten used to study the principles of the humoral and cellular immune responses.[5] Methyl 2-(4-hydroxy-3-nitrophenyl)acetate serves as a stable and convenient precursor for the NP hapten. When conjugated to a carrier protein, the NP group elicits an immune response, leading to the production of anti-NP antibodies and the activation of T-cells. This system has been instrumental in elucidating the mechanisms of antibody affinity maturation and the complex signaling pathways involved in T-cell suppression.

T-Cell Suppressor Pathway Induced by NP-Conjugated Cells:

Intravenous administration of NP-haptenated syngeneic spleen cells induces a state of tolerance mediated by suppressor T-cells. This process involves a cascade of cellular interactions.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's chemical structure and established principles of pharmaceutical analysis. It details predicted properties and standardized experimental protocols to enable researchers to determine these characteristics empirically.

Introduction

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS No: 61873-93-6, Molecular Formula: C₉H₉NO₅) is an organic compound that serves as a valuable intermediate in chemical synthesis.[1][2] Its structure, featuring a substituted aromatic ring with hydroxyl, nitro, and methyl ester functional groups, suggests a range of chemical properties that are critical to its application in research and development. Understanding the solubility and stability of this molecule is fundamental for its use in designing synthetic routes, developing formulations, and for its potential application in biological and medicinal chemistry. For instance, the structurally related (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a well-characterized hapten used extensively in immunological research to study antibody affinity maturation.[3][4][5][6][7]

This technical guide outlines the predicted solubility and stability profiles of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate and provides detailed experimental protocols for their determination, adhering to industry-standard methodologies.

Predicted Physicochemical Properties

The physicochemical properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate are dictated by its functional groups: a phenolic hydroxyl group, a nitro group, a methyl ester, and an aromatic ring.

Predicted Solubility Profile

The "like dissolves like" principle is a useful guideline for predicting solubility.[8] The molecule possesses both polar (hydroxyl, nitro, ester) and non-polar (benzene ring) regions, suggesting it will have moderate solubility in a range of solvents.

-

Aqueous Solubility: The presence of polar groups capable of hydrogen bonding (hydroxyl, nitro) may confer some aqueous solubility. However, the non-polar benzene ring will limit this. The phenolic hydroxyl group is weakly acidic (pKa typically around 10), meaning its solubility in water is expected to increase significantly at higher pH due to deprotonation to the more polar phenoxide ion.

-

Organic Solvent Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds with the solute's hydroxyl, nitro, and ester groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted, as these solvents can effectively solvate the polar functional groups.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polarity of the molecule.

-

Predicted Stability Profile

The stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is influenced by its susceptibility to hydrolysis, oxidation, reduction, and photodegradation.

-

pH Stability and Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[10]

-

Acidic Conditions: Hydrolysis will likely yield 4-hydroxy-3-nitrophenylacetic acid and methanol.

-

Basic Conditions: Saponification will occur, rapidly converting the ester to the carboxylate salt of 4-hydroxy-3-nitrophenylacetic acid. The phenolic hydroxyl group makes the compound susceptible to degradation at high pH.[11][12] Phenols can be unstable in alkaline conditions, which may lead to complex degradation pathways.[11][12]

-

-

Oxidative Stability: Phenolic compounds are known to be susceptible to oxidation. The presence of the electron-withdrawing nitro group may influence this reactivity. Exposure to oxidizing agents could lead to the formation of quinone-type structures or polymerization.

-

Photostability: Aromatic nitro compounds are often photoreactive. The presence of chromophores (the nitrophenyl system) that can absorb UV or visible light suggests a potential for photodegradation.[13] ICH Q1B guidelines provide a systematic approach to evaluating photostability.[1][8][14]

-

Thermal Stability: The compound is expected to be stable at ambient temperatures, but thermal stress testing is necessary to determine its decomposition profile at elevated temperatures.[10]

Experimental Protocols for Solubility Determination

The following protocol describes a general method for determining the solubility of a compound in various solvents. The shake-flask method is a common and reliable technique.

Protocol: Shake-Flask Method for Solubility Measurement

-

Preparation:

-

Accurately weigh an excess amount of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate into a series of vials (e.g., glass scintillation vials). An amount that is visibly in excess of what is expected to dissolve should be used.

-

Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial. Solvents should include water, buffered solutions at various pH values (e.g., pH 2, 7, 9), ethanol, methanol, and DMSO.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the respective solvent.

-

Dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aromatic nature of the compound makes UV detection a suitable choice.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Visualization: Solubility Determination Workflow

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

Experimental Protocols for Stability Assessment

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[15][16][17][18] These protocols are based on the ICH Q1A(R2) guideline.[16] A stability-indicating analytical method, typically HPLC, must be used to separate the parent compound from all degradation products.

Protocol: Forced Degradation Studies

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared and subjected to stress. A control sample, stored under ambient conditions and protected from light, should be analyzed alongside the stressed samples. The goal is typically to achieve 5-20% degradation.[16][18]

-

Acid and Base Hydrolysis:

-

Acid: Add the compound to 0.1 M HCl.

-

Base: Add the compound to 0.1 M NaOH.

-

Procedure: Store the solutions at room temperature. If no degradation is observed after 24 hours, heat the solutions (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[10] After the desired time, cool the samples to room temperature and neutralize them (base for the acidic sample, acid for the basic sample) before analysis.

-

-

Oxidative Degradation:

-

Reagent: Add the compound to a solution of 3% hydrogen peroxide (H₂O₂).

-

Procedure: Store the solution at room temperature for 24 hours. If needed, the study can be accelerated by gentle heating.

-

-

Thermal Degradation:

-

Procedure (Solid State): Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).

-

Procedure (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture) and store it at an elevated temperature (e.g., 60 °C) protected from light.

-

-

Photostability:

-

Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14] The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should not be less than 200 watt-hours/square meter.[10]

-

Control: A parallel set of samples (dark controls) should be wrapped in aluminum foil to protect them from light and stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.[13]

-

Visualization: Stability Testing Workflow and Potential Degradation

Caption: Diagram 2: General Workflow for Forced Degradation Studies.

Caption: Diagram 3: Potential Degradation Pathways.

Data Presentation

Clear and structured data presentation is crucial for comparing results. The following tables serve as templates for recording experimental findings.

Table 1: Solubility Data for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Water | 37 | |||

| 0.01 M HCl (pH 2) | 25 | |||

| PBS (pH 7.4) | 25 | |||

| 0.01 M Borate Buffer (pH 9) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 |

Table 2: Summary of Forced Degradation Study Results

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |

| Control | - | 24 h | ||||

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | ||||

| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | ||||

| Oxidation | 3% H₂O₂, RT | 24 h | ||||

| Thermal (Solid) | 80 °C | 7 days | ||||

| Photolytic (Solid) | ICH Q1B Light | - | ||||

| Photolytic (Solution) | ICH Q1B Light | - |

Related Applications: Immunological Studies with NP-Hapten

While not a signaling pathway in the traditional sense, the (4-hydroxy-3-nitrophenyl)acetyl (NP) moiety is central to a well-established experimental system in immunology for studying B-cell activation and antibody affinity maturation.[3][4][6] In this system, the NP group acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein (e.g., chicken gamma globulin, CGG).

The workflow involves immunizing an animal model (typically mice) with the NP-protein conjugate. This triggers a T-cell-dependent immune response, leading to the formation of germinal centers where B-cells that produce anti-NP antibodies undergo somatic hypermutation and affinity-based selection.[3][7] Researchers can then isolate B-cells at different time points to study the evolution of antibody affinity and specificity.[3][4]

Visualization: Workflow for Hapten-Based Immunological Study

Caption: Diagram 4: Workflow for NP-Hapten Immunological Studies.

Conclusion

This guide provides a predictive overview and a practical experimental framework for characterizing the solubility and stability of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Due to the presence of ester, phenolic, and nitro functional groups, the compound is expected to exhibit pH-dependent solubility and be susceptible to hydrolysis, oxidation, and photodegradation. The detailed protocols for solubility determination and forced degradation studies offer a systematic approach for researchers to generate robust data, which is essential for any future application of this compound in synthetic chemistry, drug development, or biological research.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Hapten 4-hydroxy-3-nitrophenyl acetyl NP Antibodies | Invitrogen [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Studies of the Primary Immune Response to (4-Hydroxy-3-Nitrophenyl)Acetyl. V. Affinity Maturation Develops in Two Stages of Clonal Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. q1scientific.com [q1scientific.com]

- 14. database.ich.org [database.ich.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. resolvemass.ca [resolvemass.ca]

- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 18. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS Number: 61873-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, identified by the CAS number 61873-93-6, is a nitrophenyl derivative that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structural features, including a hydroxyl group, a nitro group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of antifungal agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61873-93-6 | [1] |

| IUPAC Name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | [1] |

| Synonyms | 4-Hydroxy-3-nitro-phenylacetic acid methyl ester | [4] |

| Molecular Formula | C₉H₉NO₅ | [1][3] |

| Molecular Weight | 211.17 g/mol | [1] |

| Physical Form | Yellow solid | [4] |

| Melting Point | 65-67 °C | N/A |

| Boiling Point | 327.6 ± 27.0 °C (Predicted) | N/A |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | N/A |

| InChI Key | SPCRIUSIYZYZKN-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [1] |

Synthesis

The primary synthetic route to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is through the esterification of its corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6][7][8]

Reaction:

Experimental Protocol (General Procedure):

A general protocol for Fischer esterification involves refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid.[6][7][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrophenylacetic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be further purified by column chromatography or recrystallization.

Synthesis using Trimethylsilyldiazomethane

A more specific method for the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate has been reported using trimethylsilyldiazomethane.[4]

Experimental Protocol:

-

Dissolution: Dissolve 4-hydroxy-3-nitrophenylacetic acid (2.0 g, 10.1 mmol) in a 1:10 mixture of methanol and toluene (55 ml).[4]

-

Reagent Addition: Add trimethylsilyldiazomethane (2.0M hexane solution, 5.0 ml) dropwise to the solution.[4]

-

Reaction: Stir the reaction mixture at room temperature for 50 minutes.[4]

-

Solvent Removal: Remove the solvent by distillation under reduced pressure.[4]

-

Work-up: Dilute the residue with ethyl acetate. Wash the ethyl acetate extract with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to yield the product as a yellow solid (2.15 g, 100% yield).[4]

Workflow Diagram:

Applications in Drug Development

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a key precursor in the development of novel antifungal agents.[10] The presence of the nitrophenyl group is significant, as many nitrophenyl derivatives have been investigated for their antimicrobial properties.[11][12]

Antifungal Activity

The primary therapeutic interest in this compound lies in its potential as a scaffold for the synthesis of new antifungal drugs. Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new therapeutic strategies.

Mechanism of Action:

The antifungal activity of many nitrophenyl derivatives is attributed to their ability to interfere with critical cellular processes in fungi. One of the primary targets is the ergosterol biosynthesis pathway.[10][13][14][15][16] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[15] Inhibition of its synthesis disrupts membrane integrity, leading to fungal cell death.[15][17]

Several enzymes in the ergosterol biosynthesis pathway are targets for antifungal drugs, including:

-

Squalene epoxidase: Targeted by allylamines.[15]

-

Lanosterol 14α-demethylase (CYP51): The target of azole antifungals.[15][16]

-

Δ14-reductase and Δ7,Δ8-isomerase: Inhibited by morpholines.[15]

It is hypothesized that derivatives of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate may act as inhibitors of one or more of these enzymes, thereby disrupting the fungal cell membrane.

Signaling Pathway Diagram:

Quantitative Data on Antifungal Activity

| Compound Class | Fungal Strain | MIC (µg/mL) | Source |

| Nitrofuran Derivatives | Candida species | 3.9 - >250 | [18] |

| Cryptococcus neoformans | 3.9 - >250 | [18] | |

| Trichophyton species | 0.98 - >250 | [18] | |

| Histoplasma capsulatum | 0.48 | [18] | |

| Paracoccidioides brasiliensis | 0.48 | [18] | |

| Pyrazole-Pyridine-Pyrimidine Derivatives | Candida albicans | 200 - 500 | [10] |

Safety and Handling

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

Conclusion

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel antifungal agents. Its synthesis is achievable through established methods like Fischer esterification. The likely mechanism of action for its antifungal derivatives involves the inhibition of the ergosterol biosynthesis pathway, a validated target in pathogenic fungi. Further research is warranted to synthesize and evaluate a broader range of derivatives of this compound to fully explore their therapeutic potential and to elucidate their precise molecular mechanisms of action. This in-depth guide provides a solid foundation for researchers and scientists to build upon in their efforts to develop new and effective treatments for fungal infections.

References

- 1. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate|CAS 61873-93-6 [benchchem.com]

- 3. METHYL 2-(4-HYDROXY-3-NITROPHENYL)ACETAT [chemicalbook.com]

- 4. Methyl (4-Hydroxy-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijlpr.com [ijlpr.com]

- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 18. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, a nitrophenylacetic acid derivative, is a key synthetic intermediate with significant applications in immunology and potential utility in antimicrobial research. While the precise historical record of its initial synthesis is not prominently documented, its role as a precursor to the widely studied hapten, (4-hydroxy-3-nitrophenyl)acetyl (NP), has solidified its importance in scientific research. This technical guide provides a comprehensive overview of the compound's known synthesis methodologies, its critical function in immunological studies, and explores its potential biological activities. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.

Introduction

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, with the chemical formula C₉H₉NO₅ and CAS number 61873-93-6, is a yellow crystalline solid.[1] Its molecular structure, characterized by a nitrated phenol ring attached to a methyl acetate group, makes it a valuable building block in organic synthesis. The primary significance of this compound lies in its direct relationship to 4-hydroxy-3-nitrophenylacetic acid, the carboxylic acid precursor to the NP hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3][4] The NP hapten has been instrumental in advancing our understanding of antibody affinity maturation and B-cell immunology.[5][6]

Discovery and History

The definitive first synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is not well-documented in readily available scientific literature. However, the synthesis of its parent carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, can be traced back to procedures involving the nitration of p-hydroxyphenylacetic acid.[1] The esterification of this acid to its methyl ester is a standard organic transformation, suggesting that the compound was likely first synthesized as a straightforward derivative of the more extensively studied acid.

The historical significance of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is intrinsically linked to the rise of modern immunology and the use of haptens to probe the intricacies of the immune response. The (4-hydroxy-3-nitrophenyl)acetyl (NP) group, derived from this compound, became a model hapten for studying the principles of antibody recognition and affinity maturation.

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate involves the esterification of 4-hydroxy-3-nitrophenylacetic acid.

Synthesis of 4-hydroxy-3-nitrophenylacetic acid

The precursor acid is typically synthesized by the nitration of p-hydroxyphenylacetic acid.

Experimental Protocol: Nitration of p-hydroxyphenylacetic acid [1]

-

Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add fuming nitric acid dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The product, 4-hydroxy-3-nitrophenylacetic acid, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain purified yellow, needle-like crystals.

Esterification to Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Experimental Protocol: Fischer Esterification

-

Suspend 4-hydroxy-3-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Diagram: Synthesis Workflow

Caption: Synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Applications in Immunological Research

The most prominent application of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is as a precursor to the NP hapten for immunological studies. The corresponding carboxylic acid is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.

Hapten-Carrier Conjugation

Experimental Protocol: Synthesis of NP-BSA Conjugate [7][8][9]

-

Dissolve 4-hydroxy-3-nitrophenylacetic acid in a suitable solvent (e.g., N,N-dimethylformamide).

-

Activate the carboxylic acid group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Dissolve the carrier protein (e.g., BSA) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

Remove the unreacted hapten and byproducts by dialysis against the buffer.

-

Determine the hapten-to-protein conjugation ratio using spectrophotometry.

Diagram: Hapten-Carrier Conjugation

Caption: Preparation of an NP-hapten-carrier conjugate.

Study of Antibody Affinity Maturation

Immunization of model organisms (e.g., mice) with NP-carrier conjugates elicits an antibody response. The analysis of antibodies produced at different time points after immunization allows for the study of affinity maturation, a process where the immune system produces antibodies with progressively higher affinity for the antigen.

Quantitative Data: Antibody Affinities for NP and Related Haptens

| Antibody Clone | Stage of Immune Response | Hapten | Dissociation Constant (Kd) [M] | Reference |

| N1G9 | Primary | NP-caproate | 1.1 x 10⁻⁵ | [10] |

| 3B62 | Secondary | NP-caproate | 2.0 x 10⁻⁷ | [10] |

| 3B44 | Secondary | NP-caproate | 5.0 x 10⁻⁸ | [10] |

Note: Data is often obtained for NP conjugated to a caproic acid linker (NP-caproate) to improve solubility and presentation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common technique to quantify the presence and affinity of anti-NP antibodies in serum samples.

Experimental Protocol: Indirect ELISA for Anti-NP Antibodies [11][12]

-

Coating: Coat the wells of a 96-well microtiter plate with NP-BSA conjugate (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add diluted serum samples containing anti-NP antibodies to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) that recognizes the primary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of anti-NP antibody in the sample.

Diagram: Indirect ELISA Workflow

Caption: Steps of an indirect ELISA for anti-NP antibody detection.

Potential Biological Activities

While the primary use of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is in synthetic and immunological research, studies on related nitrophenyl derivatives suggest potential antifungal properties.

Antifungal Activity

Quantitative Data: Antifungal Activity of a Related Compound

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Phenylacetic acid | Phytophthora capsici | 50 µg/mL | [13] |

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking Methyl 2-(4-hydroxy-3-nitrophenyl)acetate to the modulation of specific signaling pathways. Its primary role has been as a synthetic tool and a hapten, where the biological effects are mediated through the adaptive immune system's response to the hapten-carrier conjugate rather than direct interaction with cellular signaling cascades.

Conclusion

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a valuable chemical compound with a rich, albeit indirect, history in the advancement of immunology. Its role as a precursor to the NP hapten has been indispensable for dissecting the mechanisms of antibody affinity maturation. While its own biological activities are not extensively characterized, the known antifungal properties of related compounds suggest a potential avenue for future research. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the continued use of this important molecule in both immunological and potentially in antimicrobial drug discovery research.

References

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Hapten - Wikipedia [en.wikipedia.org]

- 5. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Situ Studies of the Primary Immune Response to (4-Hydroxy-3-Nitrophenyl)Acetyl. V. Affinity Maturation Develops in Two Stages of Clonal Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Synthetic nanoparticles of bovine serum albumin with entrapped salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]

- 13. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical and Computational Studies of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

Introduction

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a hydroxyl group, a nitro group, and a methyl ester moiety, make it an interesting candidate for theoretical and computational investigations. These studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity, thereby guiding further experimental research and drug development efforts. This technical guide summarizes the key computational approaches and theoretical principles relevant to the study of this molecule.

Due to the limited availability of specific published research focusing exclusively on the theoretical and computational studies of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, this guide will also draw upon established computational methodologies applied to structurally related nitrophenyl compounds.

Molecular Structure and Properties

The foundational step in the computational analysis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate involves the determination of its optimized molecular geometry and fundamental chemical properties.

Table 1: Molecular and Chemical Properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem |

| Molecular Weight | 211.17 g/mol | PubChem |

| IUPAC Name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | PubChem |

| SMILES | COC(=O)CC1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | PubChem |

| CAS Number | 61873-93-6 | PubChem |

Computational Methodologies

A variety of computational methods can be employed to investigate the properties of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. The general workflow for such a computational study is outlined below.

Caption: General computational workflow for studying Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with good accuracy.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D structure of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is generated from its SMILES string using software like Avogadro or GaussView.

-

Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data where available.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done in the gas phase or with an implicit solvent model (e.g., PCM).

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 2: Predicted DFT Data for a Representative Nitrophenyl Compound *

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment | 4.2 D |

| C=O Stretch (ester) | ~1730 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

*Note: These are representative values for a similar nitrophenyl compound and would need to be calculated specifically for Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Binding Site Definition: The binding site (or active site) on the protein is defined. This can be done by specifying the coordinates of the co-crystallized ligand or by using a cavity detection algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site.

-

Analysis of Results: The docking results are analyzed to identify the most likely binding poses based on the scoring function. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Potential Signaling Pathway Interactions

Based on its chemical structure, Methyl 2-(4-hydroxy-3-nitrophenyl)acetate could potentially interact with various biological targets. For instance, nitrophenyl compounds have been studied for their role as haptens in immunological research. The logical relationship for hapten-carrier interaction leading to an immune response is depicted below.

Caption: Logical flow of hapten-carrier interaction and subsequent immune response.

Conclusion

Theoretical and computational studies offer a powerful framework for elucidating the physicochemical properties and potential biological activities of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. While specific published research on this molecule is currently limited, the application of established computational methodologies such as DFT and molecular docking can provide significant insights. These in silico approaches can guide the synthesis of derivatives with improved properties and aid in the identification of potential protein targets, thereby accelerating the drug discovery and development process. Further dedicated computational and experimental investigations are warranted to fully explore the potential of this compound.

Methodological & Application

Synthesis of Bioactive Molecules Utilizing Methyl 2-(4-hydroxy-3-nitrophenyl)acetate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals